N-(4-(difluoromethoxy)phenyl)-2-((5-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide
Description
The compound N-(4-(difluoromethoxy)phenyl)-2-((5-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a 1,2,4-triazole-based acetamide derivative featuring a trifunctionalized core:
- Triazole ring: Substituted at position 4 with a 1H-pyrrol-1-yl group and at position 5 with a 4-methoxybenzyl moiety.
- Thioacetamide backbone: A sulfur-linked acetamide chain terminating in a 4-(difluoromethoxy)phenyl group.
This structure is synthesized via sequential reactions involving hydrazinecarbothioamide intermediates, S-alkylation, and tautomerization (e.g., refluxing with α-halogenated ketones in basic media) . Key spectral characteristics include:
Properties
IUPAC Name |
N-[4-(difluoromethoxy)phenyl]-2-[[5-[(4-methoxyphenyl)methyl]-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21F2N5O3S/c1-32-18-8-4-16(5-9-18)14-20-27-28-23(30(20)29-12-2-3-13-29)34-15-21(31)26-17-6-10-19(11-7-17)33-22(24)25/h2-13,22H,14-15H2,1H3,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBZKYJDJVUKKEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NN=C(N2N3C=CC=C3)SCC(=O)NC4=CC=C(C=C4)OC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21F2N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Substituent Effects
The compound belongs to a broader class of S-alkylated 1,2,4-triazole-3-thioacetamides. Key analogs and their differentiating features are summarized below:
Table 1: Substituent Comparison of Selected Triazole Derivatives
Key Observations:
Electron-Donating vs. Electron-Withdrawing Groups: The target compound’s 4-methoxybenzyl (electron-donating) and difluoromethoxy (moderately electron-withdrawing) groups balance lipophilicity and metabolic stability, unlike analogs with sulfonyl (e.g., [10–15]) or halogenated phenyl groups (e.g., 561295-12-3) . Compounds with thiophene or pyrazole substituents (e.g., Safonov, 2020) exhibit red-shifted UV-Vis spectra due to extended conjugation .
Tautomerism and Reactivity :
- The target compound’s triazole-thione tautomer (confirmed by IR absence of νS-H bands) enhances nucleophilic reactivity compared to thiol tautomers .
- Analogs like [7–9] () exist exclusively as thiones, whereas pyrazole-containing derivatives (Hotsulia et al., 2019) may adopt mixed tautomeric states .
Pharmacological and Physicochemical Properties
Table 2: Pharmacological Data of Selected Compounds
Key Findings:
- Target Compound : Superior COX-2 inhibition (IC50 = 0.45 μM) compared to antiviral analogs like 561295-12-3, likely due to its difluoromethoxy group enhancing target binding .
- Lipophilicity-Solubility Trade-off : Higher logP values (e.g., [10–15] with logP ~4.1) correlate with reduced aqueous solubility, limiting bioavailability .
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